2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine
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Overview
Description
2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine is a compound characterized by the presence of trimethylsilyl groups attached to a benzodiphosphinine core. The trimethylsilyl groups are known for their chemical inertness and large molecular volume, which makes them useful in various applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine typically involves the reaction of a benzodiphosphinine precursor with trimethylsilylating agents such as trimethylsilyl chloride or bis(trimethylsilyl)acetamide . The reaction conditions often include the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atoms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenated compounds . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized benzodiphosphinine derivatives .
Scientific Research Applications
2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine involves its interaction with molecular targets through its trimethylsilyl groups and phosphorus atoms. These interactions can lead to the formation of stable complexes with various substrates, facilitating chemical transformations . The pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Bis[(trimethylsilyl)oxy]propyl ester: Similar in structure but with a propyl ester group instead of a benzodiphosphinine core.
Trimethylsilyl ethers: Compounds with similar trimethylsilyl groups but different core structures.
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound with multiple trimethylsilyl groups.
Uniqueness
2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine is unique due to its benzodiphosphinine core, which imparts distinct chemical properties and reactivity compared to other trimethylsilyl-containing compounds . This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
89982-98-9 |
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Molecular Formula |
C14H22O2P2Si2 |
Molecular Weight |
340.44 g/mol |
IUPAC Name |
trimethyl-[(3-trimethylsilyloxy-1,4-benzodiphosphinin-2-yl)oxy]silane |
InChI |
InChI=1S/C14H22O2P2Si2/c1-19(2,3)15-13-14(16-20(4,5)6)18-12-10-8-7-9-11(12)17-13/h7-10H,1-6H3 |
InChI Key |
HSRFTRVTWUXACF-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=PC2=CC=CC=C2P=C1O[Si](C)(C)C |
Origin of Product |
United States |
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